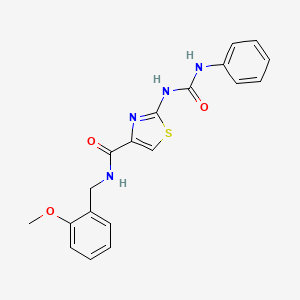
N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including molecular structure, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H18N4O3S, with a molecular weight of 382.44 g/mol. The IUPAC name is N-[(2-methoxyphenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide. Its structure features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance. The compound's thiazole moiety is likely crucial for its biological activity, as thiazoles are often implicated in the modulation of various biological pathways.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : A series of thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7). These studies indicate that compounds similar to this compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
- Molecular Docking Studies : Molecular docking analyses have suggested that these compounds can bind effectively to the colchicine-binding site on tubulin, inhibiting tubulin polymerization. This action is crucial for disrupting cancer cell mitosis, thus providing a potential therapeutic avenue for treating resistant cancer types .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial and Antifungal Properties : Thiazole derivatives have been evaluated for their antibacterial and antifungal activities. Studies indicate that certain modifications to the thiazole structure can enhance these activities, making them suitable candidates for further development as antimicrobial agents .
Case Studies
1. Anticancer Efficacy : In a study involving structurally related compounds, it was found that modifications to the thiazole ring significantly enhanced antiproliferative activity against melanoma and prostate cancer cells. The most effective derivatives demonstrated IC50 values in the nanomolar range, indicating potent anticancer properties .
2. Resistance Overcoming : Research has shown that some thiazole derivatives can overcome multidrug resistance in cancer cells. This capability is particularly important in treating cancers that are typically resistant to standard therapies, highlighting the therapeutic potential of compounds like this compound .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Moderate (IC50 values in low µM range) | Moderate |
| SMART Compounds | Structure | High (IC50 values in nM range) | High |
| Other Thiazole Derivatives | Structure | Variable (depends on substitutions) | Variable |
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-16-10-6-5-7-13(16)11-20-17(24)15-12-27-19(22-15)23-18(25)21-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEGZSUNKGXAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














